Cas no 2228625-48-5 (4-(3-methyl-2-nitrophenyl)butanal)
4-(3-methyl-2-nitrophenyl)butanal Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-methyl-2-nitrophenyl)butanal
- 2228625-48-5
- EN300-1800159
-
- Inchi: 1S/C11H13NO3/c1-9-5-4-7-10(6-2-3-8-13)11(9)12(14)15/h4-5,7-8H,2-3,6H2,1H3
- InChI Key: VUFHXRBZXXEIJM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=CC=CC=1CCCC=O)=O
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62.9Ų
4-(3-methyl-2-nitrophenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1800159-1g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-5g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 5g |
$3728.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-10g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 10g |
$5528.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-0.05g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-0.1g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-0.25g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-0.5g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-1.0g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1800159-2.5g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1800159-5.0g |
4-(3-methyl-2-nitrophenyl)butanal |
2228625-48-5 | 5g |
$3728.0 | 2023-06-02 |
4-(3-methyl-2-nitrophenyl)butanal Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 4-(3-methyl-2-nitrophenyl)butanal
Recent Advances in the Study of 4-(3-methyl-2-nitrophenyl)butanal (CAS: 2228625-48-5) in Chemical Biology and Pharmaceutical Research
4-(3-methyl-2-nitrophenyl)butanal (CAS: 2228625-48-5) is an emerging compound of interest in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of targeting specific enzymatic pathways and receptor interactions. This research brief consolidates the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
The synthesis of 4-(3-methyl-2-nitrophenyl)butanal has been optimized in recent studies to improve yield and purity, which are critical for its application in high-throughput screening and medicinal chemistry. Researchers have employed advanced catalytic methods, including palladium-catalyzed cross-coupling reactions, to achieve efficient and scalable production. These advancements are pivotal for enabling further exploration of its pharmacological properties.
In terms of biological activity, 4-(3-methyl-2-nitrophenyl)butanal has demonstrated promising interactions with enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs.
Further investigations into the mechanistic aspects of 4-(3-methyl-2-nitrophenyl)butanal have uncovered its ability to modulate cellular redox balance. Research conducted at the University of Cambridge demonstrated that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses. These dual mechanisms make it a compelling candidate for therapeutic interventions in oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
The pharmacokinetic profile of 4-(3-methyl-2-nitrophenyl)butanal has also been a focus of recent studies. Preclinical evaluations in rodent models have shown favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. These properties are particularly advantageous for central nervous system (CNS)-targeted drug development, opening new avenues for treating neurological conditions.
Looking ahead, researchers are exploring the structural optimization of 4-(3-methyl-2-nitrophenyl)butanal to enhance its potency and selectivity. Computational modeling and structure-activity relationship (SAR) studies are being employed to design derivatives with improved therapeutic indices. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of these findings into clinical applications.
In conclusion, 4-(3-methyl-2-nitrophenyl)butanal (CAS: 2228625-48-5) represents a versatile scaffold with significant potential in drug discovery. Its multifaceted biological activities, coupled with recent advancements in synthetic methodologies, position it as a valuable tool for chemical biology research and a promising starting point for therapeutic development. Continued investigation into its mechanisms of action and therapeutic applications is warranted to fully realize its potential in addressing unmet medical needs.
2228625-48-5 (4-(3-methyl-2-nitrophenyl)butanal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)